2-Chloro-N-hydroxybenzamide

Catalog No.
S14171670
CAS No.
17512-69-5
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-hydroxybenzamide

CAS Number

17512-69-5

Product Name

2-Chloro-N-hydroxybenzamide

IUPAC Name

2-chloro-N-hydroxybenzamide

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10)

InChI Key

OHCJMDUSHFIIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)Cl

2-Chloro-N-hydroxybenzamide is an organic compound characterized by its structural formula C13_{13}H9_{9}ClN2_{2}O2_{2}. It features a chloro group and a hydroxy group attached to a benzamide moiety, which contributes to its chemical properties and biological activities. This compound is also known by its synonym, Niclosamide, which is recognized for its use in various therapeutic applications.

The chemical reactivity of 2-Chloro-N-hydroxybenzamide includes:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: The compound can undergo hydrolysis under basic or acidic conditions, resulting in the formation of corresponding carboxylic acids and amines.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

2-Chloro-N-hydroxybenzamide exhibits a range of biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial and fungal strains, making it a candidate for antimicrobial drug development .
  • Antiparasitic Activity: The compound is particularly noted for its efficacy against certain parasitic infections, including those caused by tapeworms and other helminths .
  • Inhibition of Protein Kinases: Studies indicate that it may inhibit specific protein kinases involved in cell signaling pathways, which could have implications in cancer therapy .

Several methods exist for synthesizing 2-Chloro-N-hydroxybenzamide:

  • Direct Chlorination: Starting from 2-hydroxybenzamide, chlorination using chlorine gas or chlorinating agents can introduce the chloro group at the desired position.
  • Reflux with Hydroxylamine: Reacting 2-chloro-benzoyl chloride with hydroxylamine can yield 2-Chloro-N-hydroxybenzamide through nucleophilic attack followed by hydrolysis.
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps including protection-deprotection strategies and coupling reactions with other aromatic compounds .

The applications of 2-Chloro-N-hydroxybenzamide are diverse:

  • Pharmaceuticals: It is primarily used as an anthelmintic agent in veterinary medicine and has potential applications in human medicine for treating parasitic infections .
  • Research Tool: Due to its ability to inhibit specific biological pathways, it serves as a valuable tool in biochemical research, particularly in studies related to cancer and infectious diseases.
  • Agricultural Use: The compound may also find applications in agriculture as a pesticide or fungicide due to its antimicrobial properties.

Interaction studies involving 2-Chloro-N-hydroxybenzamide have focused on:

  • Drug-Drug Interactions: Investigations into how this compound interacts with other pharmaceuticals are crucial for understanding potential side effects and enhancing therapeutic efficacy.
  • Biochemical Pathways: Studies have demonstrated its role in inhibiting enzymes that are critical for the survival of certain pathogens, thus elucidating its mechanism of action at a molecular level .

Several compounds share structural similarities with 2-Chloro-N-hydroxybenzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamideContains two chloro groups and a hydroxy groupEnhanced lipophilicity; used as an insecticide
Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)Similar structure but with nitro substitutionBroad-spectrum antiparasitic activity
5-Chloro-2-hydroxybenzoic acidLacks the amide functionalityPrimarily used as a reagent in organic synthesis

The uniqueness of 2-Chloro-N-hydroxybenzamide lies in its specific combination of functional groups that confer distinct biological activities, particularly against parasitic infections.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

171.0087061 g/mol

Monoisotopic Mass

171.0087061 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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